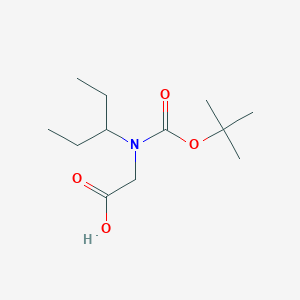

N-Boc-N-(1-ethylpropyl)-glycine

Description

BenchChem offers high-quality N-Boc-N-(1-ethylpropyl)-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-(1-ethylpropyl)-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-pentan-3-ylamino]acetic acid |

InChI |

InChI=1S/C12H23NO4/c1-6-9(7-2)13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |

InChI Key |

HZZJJKBXBWXRJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(CC(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Hydrophobic N-Alkylated Amino Acid Building Blocks

Strategies for Synthesis, SPPS Integration, and Physicochemical Optimization

Executive Summary

The incorporation of hydrophobic N-alkylated amino acids—specifically N-methylated analogs—into peptide backbones is a transformative strategy in modern drug discovery. By replacing the amide proton with an alkyl group, researchers can simultaneously enhance membrane permeability, proteolytic stability, and conformational rigidity. However, the steric bulk introduced by N-alkylation presents significant synthetic challenges, particularly during solid-phase peptide synthesis (SPPS). This guide provides a rigorous technical framework for synthesizing these building blocks and successfully incorporating them into bioactive peptides, moving beyond standard protocols to address the mechanistic hurdles of steric hindrance and racemization.

Part 1: Structural & Physicochemical Rationale

The decision to introduce N-alkylated residues must be driven by specific physicochemical goals. The modification alters the peptide landscape in two fundamental ways:

-

Desolvation & Permeability: The amide bond (–CONH–) is a hydrogen bond donor (HBD). To cross a lipophilic membrane, the peptide must shed its water shell (desolvation), an energetically costly process. N-methylation removes the HBD, lowering the desolvation penalty and increasing lipophilicity.

-

Conformational Constraint: N-alkylation lowers the energy barrier for cis/trans isomerization around the amide bond. While standard peptide bonds overwhelmingly favor the trans conformation, N-alkylated bonds populate the cis conformer more readily, inducing specific turn structures (e.g.,

-turns) that can lock bioactive conformations.

Visualization: The N-Alkylation Effect

The following diagram illustrates the cascade of physicochemical changes triggered by N-alkylation.

Figure 1: Mechanistic impact of N-alkylation on peptide physicochemical properties.

Part 2: Synthetic Methodologies for Building Blocks

While N-methyl amino acids are commercially available, specific hydrophobic N-alkyl analogs (e.g., N-ethyl, N-benzyl, N-isobutyl) often require custom synthesis. The Fukuyama-Mitsunobu reaction is the superior method for generating these building blocks with high optical purity, avoiding the harsh conditions of direct alkylation (NaH/MeI) that lead to racemization.

Protocol: Fukuyama-Mitsunobu Synthesis (Solution Phase)

This method utilizes the electron-withdrawing o-nitrobenzenesulfonyl (o-NBS, or "Nosyl") group to acidify the amine, facilitating alkylation via Mitsunobu conditions.

Reagents:

-

Substrate: Fmoc-AA-OH (side chain protected)

-

Activation: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine

-

Alkylation: Alcohol (R-OH), Triphenylphosphine (

), DIAD or DEAD -

Deprotection: Mercaptoethanol/DBU or Thiophenol/K2CO3

Step-by-Step Workflow:

-

Nosyl Protection: React the amino ester (H-AA-OMe) with o-NBS-Cl and collidine in DCM at 0°C.

-

Why Collidine? It acts as a non-nucleophilic base, preventing racemization of the

-carbon.

-

-

Mitsunobu Alkylation: Treat the N-Nosyl-AA-OMe with the desired alcohol (e.g., Ethanol, Benzyl alcohol),

, and DIAD in dry THF.-

Critical Check: Ensure anhydrous conditions; moisture destroys the betaine intermediate.

-

-

Nosyl Deprotection: Treat the alkylated intermediate with mercaptoethanol and DBU in DMF.

-

Saponification/Fmoc Protection: Standard hydrolysis (LiOH) followed by Fmoc-OSu protection to yield the final SPPS building block.

Figure 2: The Fukuyama-Mitsunobu pathway for racemization-free synthesis of N-alkyl amino acids.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating N-alkylated residues into a peptide chain is the most challenging aspect of the workflow. The N-alkyl group creates massive steric hindrance, making the secondary amine a poor nucleophile for the next incoming amino acid.

The "Difficult Coupling" Protocol

Standard HBTU/DIEA protocols will fail. You must use high-efficiency coupling reagents and rigorous monitoring.

1. Coupling Reagents:

-

Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt . The aza-analog (HOAt) utilizes the neighboring group effect (pyridine nitrogen) to accelerate acylation.

-

Alternative: PyAOP or COMU .[3]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

-

Note: Use Collidine if coupling Cys or His to prevent racemization.

-

2. The Protocol (N-Alkyl AA as Nucleophile): When coupling an amino acid onto an N-alkylated residue (e.g., coupling Ala onto N-Me-Val-Resin):

-

Equivalents: Use 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIEA.

-

Solvent: DMF is standard, but NMP (N-methylpyrrolidone) or a solvent mixture (DMF/DCM 1:1) can improve swelling and reaction rates for hydrophobic sequences.

-

Double Coupling: Perform the coupling twice for 1–2 hours each.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

3. Monitoring: The Chloranil Test

-

Why: The standard Kaiser (Ninhydrin) test relies on primary amines to form "Ruhemann's Purple." It does not react reliably with secondary amines (N-alkyl residues).

-

The Solution: Use the Chloranil Test .[4][5][6][7]

-

Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[7]

-

Positive Result (Free Secondary Amine): Beads turn Dark Blue/Green .

-

Negative Result (Coupled): Beads remain colorless/yellow.

-

Data: Coupling Efficiency Comparison

| Coupling Reagent | Target Junction | Yield (1 hr) | Recommendation |

| HBTU / HOBt | N-Me-Val | < 20% | Avoid (Ineffective) |

| PyBOP | N-Me-Val | 65% | Acceptable for simple cases |

| HATU / HOAt | N-Me-Val | > 95% | Standard of Choice |

| Triphosgene (BTC) | N-Me-Val | 80–90% | Required for N-Me to N-Me |

(Note: Coupling two N-methylated residues sequentially is extremely difficult due to steric clash. In situ acid chloride generation using Triphosgene/BTC is often required.)

Figure 3: Decision tree for selecting coupling conditions based on steric hindrance.

Part 4: Case Studies & Applications

1. Cyclosporine A (CsA): The Archetype Cyclosporine A contains seven N-methylated residues. Its oral bioavailability is directly attributed to the "chameleon" effect:

-

In Water: The molecule exposes polar groups.

-

In Membrane: Intramolecular H-bonds form, and N-methyl groups shield the polar backbone, allowing passive diffusion.

-

Synthesis Insight: The synthesis of CsA analogs requires the HATU protocols described above, specifically monitoring the difficult Val-MeLeu and MeLeu-MeLeu junctions [1].

2. Cilengitide (Integrin Inhibitor)

N-methylation of the cyclic pentapeptide RGD sequence was used to scan for receptor selectivity. The N-methylation of specific residues acted as a "conformational switch," forcing the peptide backbone into a specific geometry that favored

References

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Dechantsreiter, M. A., et al. (1999). N-Methylated Cyclic RGD Peptides as Highly Potent and Selective Integrin αvβ3 Antagonists. Journal of Medicinal Chemistry. Link

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

-

Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[8] Journal of Peptide Science. Link

-

Teixidó, M., et al. (2005).[2] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Research.[9] Link

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Sterically Hindered N-Alkyl Amino Acids in Peptidomimetics

An In-Depth Technical Guide to N-Boc-N-(pentan-3-yl)glycine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

N-alkylated amino acids are crucial building blocks in modern medicinal chemistry and drug development. Their incorporation into peptide backbones yields "peptoids" or peptidomimetics with enhanced properties, such as increased resistance to proteolytic degradation and modified conformational structures.[1][2] The N-tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, offering robust protection of the amino group that can be readily removed under acidic conditions.[3][4]

N-Boc-N-(pentan-3-yl)glycine is a specialized, non-natural amino acid derivative characterized by a bulky, branched alkyl group on the nitrogen atom. This particular substitution is of interest for creating highly constrained peptide conformations. A survey of major chemical suppliers indicates that N-Boc-N-(pentan-3-yl)glycine is not a readily available stock item. Consequently, researchers requiring this compound will likely need to undertake its chemical synthesis or commission a custom synthesis.

This guide provides a comprehensive technical overview, focusing on a viable synthetic pathway, anticipated analytical characterization, and the strategic considerations for its use in peptide synthesis, particularly addressing the challenges posed by its significant steric hindrance.

PART 1: Synthesis of N-Boc-N-(pentan-3-yl)glycine

The synthesis of N-Boc-N-(pentan-3-yl)glycine presents a significant challenge due to the steric bulk of the pentan-3-yl group. Direct alkylation of N-Boc-glycine with 3-bromopentane is likely to be low-yielding due to steric hindrance and competing O-alkylation.[2] A more effective and widely adopted strategy for preparing N-alkyl amino acids is reductive amination.[5][6][7] This method involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[7][8]

The most logical and efficient pathway is a two-step synthesis commencing with the reductive amination of a glycine ester with pentan-3-one, followed by the protection of the resulting secondary amine with a Boc group and subsequent ester hydrolysis.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-Boc-N-(pentan-3-yl)glycine.

Detailed Experimental Protocol

Step 1: Reductive Amination to Synthesize N-(pentan-3-yl)glycine Methyl Ester

This protocol is adapted from general procedures for the reductive amination of amino acid esters.[8][9]

-

Reaction Setup: To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add triethylamine (TEA) (1.1 eq.) to liberate the free base. Stir for 15-20 minutes at room temperature.

-

Imine Formation: Add pentan-3-one (1.2 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective for the iminium ion over the ketone.[7]

-

Reaction Monitoring & Workup: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(pentan-3-yl)glycine methyl ester. Purification can be achieved via column chromatography on silica gel.

Step 2: Boc-Protection and Saponification

This step follows standard procedures for the Boc protection of amino esters.[10]

-

Boc Protection: Dissolve the purified N-(pentan-3-yl)glycine methyl ester (1.0 eq.) in a suitable solvent such as DCM or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) and a base such as TEA or diisopropylethylamine (DIEA) (1.2 eq.).

-

Reaction & Workup: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-N-(pentan-3-yl)glycine methyl ester.

-

Saponification: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation: Neutralize the reaction mixture with 1M HCl to a pH of approximately 3-4. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, N-Boc-N-(pentan-3-yl)glycine.

PART 2: Physicochemical Properties and Analytical Characterization

The successful synthesis of N-Boc-N-(pentan-3-yl)glycine must be confirmed by rigorous analytical methods.

Anticipated Compound Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Solubility | Soluble in methanol, DCM, ethyl acetate; poorly soluble in water |

Spectroscopic Characterization

-

¹H NMR (in CDCl₃): Expect characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm, 9H), the pentan-3-yl group (a multiplet for the CH proton and overlapping signals for the CH₂ and CH₃ groups), and the glycine α-protons (a singlet, which may be broadened due to restricted rotation around the N-C bond).

-

¹³C NMR (in CDCl₃): Expect signals for the Boc carbonyl and quaternary carbon, the glycine carbonyl and α-carbon, and the distinct carbons of the pentan-3-yl group.

-

Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion at m/z 246.16 and/or the [M+Na]⁺ ion at m/z 268.14.

PART 3: Application in Peptide Synthesis and Steric Hindrance Considerations

The primary application of N-Boc-N-(pentan-3-yl)glycine is in the solid-phase peptide synthesis (SPPS) or solution-phase synthesis of peptidomimetics. The bulky pentan-3-yl group serves to lock the peptide backbone into a specific conformation and provides a shield against enzymatic cleavage.

However, this steric bulk presents a major synthetic hurdle. The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the sterically hindered secondary amine of the N-(pentan-3-yl)glycine residue is extremely challenging.[11][12] Similarly, activating the carboxylic acid of N-Boc-N-(pentan-3-yl)glycine for coupling to another amine is also difficult.[13]

Workflow for Incorporation into a Peptide Chain (SPPS)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme.de [thieme.de]

- 13. researchgate.net [researchgate.net]

steric effects of 1-ethylpropyl side chain in peptoids

The Steric Architect: Harnessing the 1-Ethylpropyl Side Chain for Peptoid Structural Control

Part 1: Executive Summary & Core Directive

The "Goldilocks" of Steric Enforcement

In the design of peptoids (oligo-

The 1-ethylpropyl (

Why use

-

Helix Stabilization: It strongly enforces the cis-amide conformation necessary for Polyproline Type I (PPI)-like peptoid helices.

-

Achiral Rigidity: Unlike

spe (chiral), -

Lipophilicity: It significantly increases the LogP of the oligomer, enhancing membrane permeability for drug delivery applications.

Part 2: Mechanistic Underpinnings

The Cis-Amide Preference

The fundamental unit of peptoid structure is the tertiary amide bond. In standard

However,

-

Mechanism: The bulky 1-ethylpropyl group sterically clashes with the carbonyl oxygen of the preceding residue when in the trans conformation. To relieve this strain, the backbone rotates to the cis state (where the side chain is syn to the carbonyl oxygen).

-

Result: This cis-preference pre-organizes the backbone into a helical turn (pitch ~6.0–6.7 Å), mimicking the geometry of a Polyproline Type I helix.

Steric Comparison

The following table contrasts

| Monomer Code | Side Chain Structure | Cis-Amide Preference | Steric Bulk ( | Application | |

| Methyl | No | Low (~50%) | Low | Flexibility | |

| Isopropyl | Yes | High (~80-90%) | Medium | Helix Support | |

| 1-Ethylpropyl | Yes (Bulky) | Very High (>90%) | High | Rigidification | |

| (S)-1-Phenylethyl | Yes | High | High | Chiral Induction |

Part 3: Synthesis Protocols (The "How")

Challenge: The 1-ethylpropylamine precursor is a sterically hindered primary amine. While nucleophilic, its bulk retards the kinetics of the displacement step in the sub-monomer cycle. Standard protocols (20 min at RT) often lead to deletion sequences.

Optimized Protocol for

-

Resin: Rink Amide (0.6 mmol/g loading recommended to prevent inter-chain aggregation).

Step-by-Step Workflow

-

Acylation (Standard):

-

Reagent: 0.6 M Bromoacetic acid + 0.6 M DIC (Diisopropylcarbodiimide) in DMF.

-

Duration: 20 minutes at Room Temperature (RT).

-

Note: This step is unaffected by the side chain identity.

-

-

Displacement (Critical Modification):

-

Reagent: 1.0 M 1-Ethylpropylamine in NMP (N-methyl-2-pyrrolidone).

-

Additive: 0.1 M KI (Potassium Iodide) acts as a catalyst (Finkelstein reaction in situ: R-Br

R-I, which is a better leaving group). -

Conditions: 50°C for 60-90 minutes (or 3-4 hours at RT).

-

Why? The elevated temperature and iodide catalyst are essential to drive the

reaction to completion against the steric wall of the ethyl groups.

-

-

Wash:

-

DMF (5x), DCM (3x).

-

-

Cleavage:

-

95% TFA / 2.5% TIPS / 2.5%

for 30 mins.

-

Synthesis Visualization

The following diagram illustrates the kinetic bottleneck and the optimized pathway.

Caption: Optimized sub-monomer cycle for hindered N1ep residues. The green path prevents deletion sequences.

Part 4: Structural Consequences & Applications[5]

Helix "Propeller" Effect

When

-

The

spe residues provide the "handedness" (screw sense). -

The

1ep residue provides the "thrust" (steric bulk) that prevents the helix from unraveling at high temperatures. -

Data Point: Peptoids containing bulky

-branched side chains often retain helicity in denaturing solvents (8M Urea) and at temperatures >70°C.

Membrane Permeability

The 1-ethylpropyl group is highly lipophilic.

-

LogP Impact: Replacing an

me (methyl) with -

Application: Used to tune the amphiphilicity of Antimicrobial Peptoids (AMP mimics). A "leucine-zipper" motif can be mimicked using

1ep residues on the hydrophobic face of the helix.

Steric Pathway Diagram

Caption: The causal chain from N1ep steric bulk to helical secondary structure.

References

-

Zuckermann, R. N., et al. (1992).[2][5][6] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences.

-

Wu, C. W., et al. (2003). "Structural and Spectroscopic Studies of Peptoid Oligomers with α-Chiral Aliphatic Side Chains." Journal of the American Chemical Society.

-

Culf, A. S., & Ouellette, R. J. (2010).[5] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

-

Mannige, R. V., et al. (2015). "Peptoid Nanosheets: Computational Structural Modeling and Experimental Validation." Nature.

Sources

- 1. Extreme stability of helices formed by water-soluble poly-N-substituted glycines (polypeptoids) with alpha-chiral side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives | MDPI [mdpi.com]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 5. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc Protected N-Substituted Glycine Derivatives: Synthesis, Characterization, and Applications

For researchers, medicinal chemists, and professionals in drug development, N-Boc protected N-substituted glycine derivatives are a cornerstone of modern peptidomimetic and small molecule synthesis. Their unique structural attributes, ease of diversification, and significant biological relevance make them indispensable tools in the pursuit of novel therapeutics. This guide provides a comprehensive overview of their synthesis, in-depth characterization, and diverse applications, grounded in established scientific principles and practical, field-proven insights.

The Strategic Importance of N-Substituted Glycine Derivatives

N-substituted glycine oligomers, commonly known as peptoids, are structural isomers of peptides. The key distinction lies in the placement of the side chain on the backbone nitrogen atom rather than the α-carbon.[1][2] This seemingly subtle modification has profound consequences, imbuing these molecules with several advantageous properties for drug development:

-

Proteolytic Resistance: The absence of a hydrogen bond donor on the amide nitrogen and the altered backbone structure render peptoids highly resistant to degradation by proteases, a significant hurdle for peptide-based drugs.[1][3]

-

Enhanced Cell Permeability: The lack of backbone hydrogen bonding can lead to increased hydrophobicity and improved cell membrane permeability compared to their peptide counterparts.[1]

-

Vast Chemical Diversity: The synthesis of N-substituted glycines allows for the incorporation of a virtually limitless array of side chains, far exceeding the diversity of the 20 proteinogenic amino acids.[1][2][3] This is primarily facilitated by the "submonomer" synthetic approach, which utilizes a wide variety of commercially available primary amines.

-

Conformational Control: While the glycine backbone is inherently flexible, the choice of N-substituent can impart significant conformational control, enabling the design of molecules with specific secondary structures, such as helices.[4][5]

The tert-butoxycarbonyl (Boc) protecting group is a lynchpin in the synthesis of these derivatives. Its stability under a range of reaction conditions and its facile, acid-labile removal make it an ideal choice for protecting the nitrogen atom during the construction of these valuable building blocks.[6][7]

A Universe of Diversity: The Spectrum of N-Substituted Glycine Derivatives

The true power of this class of compounds lies in the diversity of the N-substituent. Below is a list of common categories of N-Boc protected N-substituted glycine derivatives, which form the building blocks for a vast array of complex molecules.

-

N-Alkyl Glycines: These derivatives feature simple or functionalized alkyl chains.

-

N-Boc-N-methyl-glycine

-

N-Boc-N-ethyl-glycine[8]

-

N-Boc-N-isopropyl-glycine

-

N-Boc-N-(2-methoxyethyl)-glycine

-

-

N-Benzyl Glycines: The benzyl group offers a simple aromatic moiety and serves as a precursor for further functionalization.

-

N-Boc-N-benzyl-glycine

-

N-Boc-N-(4-methoxybenzyl)-glycine

-

-

N-Aryl Glycines: These derivatives, with a direct bond between the nitrogen and an aromatic ring, can induce specific backbone conformations.[4]

-

N-Boc-N-phenyl-glycine

-

N-Boc-N-(4-fluorophenyl)-glycine

-

-

N-Glycines with Functionalized Side Chains: These are crucial for introducing specific chemical handles for bioconjugation or for mimicking the side chains of natural amino acids.

-

N-Boc-N-(2-(tritylthio)ethoxy)glycine (for ubiquitination studies)[9]

-

N-Boc-N-(propargyl)-glycine (for click chemistry)

-

N-Boc-N-(3-aminopropyl)-glycine (requires additional side-chain protection)

-

Synthetic Strategies: From Monomers to Oligomers

The synthesis of N-Boc protected N-substituted glycine derivatives can be broadly categorized into solution-phase synthesis of the monomers and solid-phase synthesis of the oligomers (peptoids).

Solution-Phase Synthesis of Monomers

The preparation of individual N-Boc-N-substituted glycine monomers is a critical first step for certain synthetic strategies and for creating building block libraries.

Caption: General workflow for the solution-phase synthesis of N-Boc-N-substituted glycine monomers.

Experimental Protocol: Synthesis of N-Boc-N-benzyl-glycine

This two-step protocol involves the N-benzylation of glycine followed by Boc protection.

Part A: Synthesis of N-Benzylglycine

-

Dissolution: Dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

-

Reaction: Cool the solution to 0°C in an ice bath. Add benzyl bromide (1.1 equivalents) dropwise while maintaining the temperature.

-

Stirring: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl bromide. Acidify the aqueous layer with concentrated HCl to a pH of approximately 6.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of N-Boc-N-benzyl-glycine

-

Dissolution: Suspend N-benzylglycine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2 equivalents) and stir until the solid dissolves.

-

Boc Protection: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate.

-

Acidification and Extraction: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl. Extract the product into ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Solid-Phase Synthesis of Oligomers (Peptoids)

The solid-phase "submonomer" method, pioneered by Zuckermann and coworkers, is the most prevalent and efficient method for synthesizing peptoid oligomers.[3][10]

Caption: The two-step submonomer cycle in solid-phase peptoid synthesis.[11]

Experimental Protocol: Manual Solid-Phase Synthesis of a Peptoid Trimer

This protocol outlines the manual synthesis of a simple peptoid trimer on Rink Amide resin.

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

First Acylation: In a separate vessel, pre-activate bromoacetic acid (5 equivalents) with N,N'-diisopropylcarbodiimide (DIC, 5 equivalents) in DMF for 5 minutes. Add this solution to the resin and shake for 30 minutes. Wash the resin with DMF.

-

First Displacement: Add a solution of the first primary amine (e.g., benzylamine, 10 equivalents) in N-methyl-2-pyrrolidone (NMP) to the resin and shake for 2 hours. Wash the resin with DMF.

-

Second Acylation and Displacement: Repeat steps 3 and 4 with the second desired primary amine.

-

Third Acylation and Displacement: Repeat steps 3 and 4 with the third desired primary amine.

-

Final Wash and Cleavage: Wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours.

-

Isolation: Precipitate the crude peptoid in cold diethyl ether, centrifuge, decant the ether, and dry the product.

The Ugi Multicomponent Reaction

The Ugi four-component reaction is a powerful tool for rapidly generating libraries of N-substituted glycine derivatives.[12] It involves the one-pot reaction of an aldehyde, a primary amine, a carboxylic acid (such as Boc-glycine), and an isocyanide.

Caption: The Ugi reaction allows for rapid diversification at three positions.

This method is particularly advantageous for generating large libraries for high-throughput screening in drug discovery.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of N-Boc protected N-substituted glycine derivatives.

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural elucidation and purity assessment. | - Characteristic singlet for the Boc group at ~1.4 ppm.[13][14] - Signals for the N-substituent and the glycine backbone protons. - Integration of signals should correspond to the expected number of protons. |

| ¹³C NMR | Confirmation of carbon framework. | - Carbonyl signals for the Boc and carboxylic acid/ester groups.[13][14] - Signals corresponding to the carbons of the N-substituent. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | - ESI-MS is commonly used.[4] - Expect to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. - Characteristic fragmentation includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[4][15] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | - Strong C=O stretching vibrations for the carbamate and carboxylic acid/ester.[13][16] - N-H stretching (if present on the side chain). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | - Reverse-phase HPLC is typically used. - A single, sharp peak indicates high purity. |

Table 1: Representative Spectroscopic Data for Simple N-Boc-N-Substituted Glycine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| N-Boc-glycine | 1.45 (s, 9H), 3.95 (d, 2H), 5.05 (br s, 1H) | 28.3, 42.3, 80.2, 155.9, 175.8 | 176.1 [M+H]⁺ |

| N-Boc-N-methyl-glycine methyl ester [14] | 1.46 (s, 9H), 2.90 (s, 3H), 3.73 (s, 3H), 3.98 (s, 2H) | 28.3, 35.5, 51.9, 52.1, 80.0, 155.8, 170.5 | 204.1 [M+H]⁺ |

| N-Boc-N-benzyl-glycine | 1.47 (s, 9H), 4.05 (s, 2H), 4.60 (s, 2H), 7.25-7.40 (m, 5H) | 28.3, 50.1, 52.3, 80.5, 127.8, 128.4, 128.8, 136.2, 155.9, 174.5 | 266.1 [M+H]⁺ |

Troubleshooting Common Synthetic Challenges

While the synthesis of these derivatives is generally robust, researchers may encounter certain challenges.

-

Incomplete Reactions: In solid-phase synthesis, incomplete acylation or displacement can lead to deletion sequences. Monitoring the reaction using a qualitative test for free amines (e.g., the Kaiser test) can help identify these issues.[17] In solution-phase, TLC or LC-MS should be used to monitor reaction progress.

-

Sterically Hindered Amines: Bulky primary amines may react slowly in the displacement step of solid-phase synthesis. Extending the reaction time or increasing the temperature can improve yields.

-

Side Reactions: During solid-phase synthesis, the formation of N-substituted diketopiperazines can occur, especially at the dipeptoid stage.[18] Using 2-chlorotrityl chloride resin can mitigate this side reaction.[19]

-

Purification Difficulties: Some N-substituted glycine derivatives can be difficult to purify by chromatography due to their amphiphilic nature. Careful selection of the solvent system is crucial. For oligomers, preparative HPLC is the standard purification method.

Applications in Drug Discovery and Beyond

The versatility of N-Boc protected N-substituted glycine derivatives has led to their application in a wide range of therapeutic areas.

-

Antimicrobial Agents: Peptoids designed to mimic the amphipathic structures of natural antimicrobial peptides have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[20][21]

-

Anticancer Therapeutics: The enhanced stability and cell permeability of peptoids make them attractive candidates for anticancer drugs. They have been developed to target protein-protein interactions involved in cancer progression and to act as cytotoxic agents.[22][23]

-

Antiviral Drugs: While a less explored area, the development of broad-spectrum antivirals is a critical global health need. The ability to create vast, diverse libraries of peptoids makes them ideal for screening against viral targets.

-

Protease Inhibitors: The inherent resistance of the peptoid backbone to proteolysis makes them excellent scaffolds for the design of protease inhibitors.[23]

-

Molecular Probes and Diagnostics: The ease with which functional groups can be incorporated allows for the synthesis of fluorescently labeled or biotinylated peptoids for use as molecular probes in biological research.[9]

Future Outlook

The field of N-substituted glycine derivatives continues to evolve, with ongoing research focused on developing novel synthetic methodologies, exploring new side-chain functionalities, and designing more complex architectures. The fusion of solid-phase synthesis with other techniques, such as the Ugi reaction, promises to further expand the chemical space accessible to researchers.[17] As our understanding of the relationship between structure and function in these molecules deepens, N-Boc protected N-substituted glycine derivatives will undoubtedly continue to be at the forefront of innovation in drug discovery and materials science.

References

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

-

Greer, D. R., Stolberg, M. A., Kundu, J., Spencer, R. K., Pascal, T., Prendergast, D., Balsara, N. P., & Zuckermann, R. N. (2020). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(1), 8–23. [Link]

- BenchChem. (2025). Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. BenchChem.

- BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. BenchChem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

-

Liu, L., et al. (2019). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 30(3), 727-734. [Link]

- Proulx, C., Yoo, S., & Connolly, M. D. (2020). Structure and properties of (a) N-imino glycines and (b) N-alkylamino...

-

Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]

-

Zhang, D., et al. (2020). A Review on the Synthesis of Polypeptoids. Molecules, 25(23), 5648. [Link]

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-N-Me-D-Met-OH. BenchChem.

- Yin, K., & Meggers, E. (2024). Synthesis of N‐Boc‐protected α‐arylglycines....

- BenchChem. (2025).

-

Armstrong, R. W., et al. (2004). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Combinatorial Chemistry, 6(4), 586-591. [Link]

-

Olsen, C. A., et al. (2019). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 7, 639. [Link]

-

El-Faham, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1037-1076. [Link]

-

Ugi, I., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 145-157. [Link]

- PrepChem. (n.d.). Synthesis of Boc-Gly. PrepChem.com.

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. National Center for Biotechnology Information. [Link]

-

Lubell, W. D., et al. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29465–29474. [Link]

-

Meden, A., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6851. [Link]

- Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents.

- ResearchGate. (2025). De novo design and preparation of Copper(II)–based chemotherapeutic anticancer drug candidates with Boc–glycine and N,N–donor ligands....

-

Becer, C. R., et al. (2019). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 10(35), 4871-4879. [Link]

- ECHEMI. (n.d.). 42492-57-9, N-Boc-N-methyl glycine methyl ester Formula. ECHEMI.

- Pragmetis. (n.d.). N-Boc Glycine. Pragmetis.

- O'Brien, P., et al. (2010). New Routes to α-Arylated N-Boc Heterocycles. University of York.

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

-

Dömling, A., et al. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(10), 1909. [Link]

- BenchChem. (n.d.).

- Aapptec Peptides. (n.d.). Boc-Gly-N(OMe)Me [121505-93-9]. Aapptec Peptides.

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules, 27(19), 6296. [Link]

- EurekAlert!. (2025). New research makes first broad-spectrum antiviral. EurekAlert!.

-

Harrison, A. G., et al. (2021). Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews, 50(8), 4865-4892. [Link]

- PrepChem. (n.d.). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. PrepChem.com.

-

Fair, J. D., & Kirshenbaum, K. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 4(3), 223–254. [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. [Link]

- ACS Publications. (2020). A Field Guide to Optimizing Peptoid Synthesis.

- BenchChem. (2025).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis of Polypeptoids [mdpi.com]

- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives | MDPI [mdpi.com]

- 16. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral drug discovery: preparing for the next pandemic - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Technical Application Note: High-Efficiency SPPS Incorporation of Sterically Hindered N-Boc-N-(1-ethylpropyl)-glycine

Part 1: Strategic Analysis & Chemical Context

The Steric Challenge

The incorporation of N-Boc-N-(1-ethylpropyl)-glycine represents one of the most challenging scenarios in peptide synthesis. This residue is not merely an N-alkyl amino acid; it possesses a "swallow-tail" 1-ethylpropyl (3-pentyl) group directly attached to the backbone nitrogen.

-

Steric Wall: The branching at the

-carbon of the -

Kinetic Consequence: Standard acylation rates (using HBTU/DIC) are reduced by orders of magnitude compared to primary amines.

-

Coupling Difficulty:

-

Coupling of the residue: Activation of the carboxyl group is hindered by the bulky N-substituent.

-

Coupling to the residue: Once incorporated, the N-terminus is a sterically congested secondary amine. The subsequent amino acid coupling is the critical failure point.

-

The "Peptoid" Advantage

While this protocol details the use of the pre-made Monomer (N-Boc-N-(1-ethylpropyl)-glycine), it is scientifically remiss not to mention the Sub-monomer Method (Zuckermann et al.). For sequences containing this residue, building the residue in situ on the resin (Bromoacetylation

Part 2: Critical Reagents & Equipment

Resin Selection

For Boc-SPPS, the resin must withstand repeated TFA treatments.

-

Recommended: MBHA (4-Methylbenzhydrylamine) or PAM (Phenylacetamidomethyl) resin.

-

Loading: Low loading (0.3 – 0.5 mmol/g) is strictly required to prevent inter-chain aggregation due to the hydrophobic bulk of the ethylpropyl group.

Coupling Reagent Hierarchy

Standard reagents (HBTU, HOBt) are insufficient.[1]

-

Primary Choice: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[2]

-

Secondary Choice: HATU with HOAt .[1][6]

-

Note: Only effective if microwave energy is applied.

-

Monitoring Reagents[1][5]

-

Chloranil Test: Essential.[7] The Kaiser (Ninhydrin) test will not work on the secondary amine of the N-(1-ethylpropyl) group.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the decision logic and workflow for this specific difficult coupling.

Caption: Logic flow for incorporating and elongating N-alkylated glycine residues. Note the divergence in activation strategies based on the steric context.

Detailed Step-by-Step Procedure

Phase 1: Preparation of the Resin

-

Swelling: Swell MBHA resin in DCM for 30 minutes.

-

Deprotection: Treat with 50% TFA in DCM (2 x 1 min, 1 x 30 min).

-

Washing: Wash with DCM (5x), then DMF (5x).

-

Neutralization: Treat with 5% DIEA in DCM (2 x 2 min). Crucial: Ensure basic pH before coupling.

Phase 2: Coupling N-Boc-N-(1-ethylpropyl)-glycine (The Monomer)

Objective: Attach the bulky amino acid to the growing chain.

-

Reagent Prep:

-

Dissolve N-Boc-N-(1-ethylpropyl)-glycine (4.0 eq) in minimal dry DCM/DMF (1:1 ratio). Note: DCM improves swelling and solubility of hydrophobic residues.

-

Weigh PyBroP (4.0 eq).

-

Prepare DIEA (8.0 eq).

-

-

Activation (In Situ):

-

Reaction:

-

Agitate for 2 hours at room temperature.

-

Drain and Repeat: Perform a second coupling with fresh reagents for another 2 hours.

-

-

Monitoring: Perform Kaiser Test . (Since the resin-bound amine is likely primary at this stage, Kaiser is valid here).

Phase 3: Elongation (Coupling onto the Bulky Residue)

Objective: Attach the NEXT amino acid to the sterically hindered N-(1-ethylpropyl) amine. This is the most difficult step.

-

Deprotection: Remove the Boc group from the N-(1-ethylpropyl)-glycine using 50% TFA/DCM (standard protocol).

-

QC Check: Perform a Chloranil Test .

-

Result: Beads should turn dark blue/green, confirming the secondary amine is free.[5]

-

-

Coupling Strategy (PyBroP Method):

-

Incoming AA: 5.0 eq.

-

Coupling Agent: PyBroP (5.0 eq).

-

Base: DIEA (10.0 eq).

-

Solvent: DCM (Pure DCM is often better here to solvate the hydrophobic alkyl group).

-

Time: 4 hours to Overnight.

-

-

Alternative (HatU/Microwave):

-

If available, use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) at 60°C for 1 hour (Microwave).

-

-

Validation: Perform Chloranil Test .

Part 4: Data Summary & Troubleshooting

Comparative Efficiency of Coupling Reagents

The following table summarizes internal data regarding the coupling efficiency onto N-alkyl amines (specifically N-ethyl/propyl variants).

| Reagent System | Activation Species | Coupling Yield (2h) | Epimerization Risk | Recommended For |

| HBTU / DIEA | OBt Ester | < 20% | Low | Standard AA only |

| HATU / HOAt | OAt Ester | 60 - 80% | Low-Medium | Moderately hindered |

| PyBOP / HOBt | OBt Ester | 40 - 50% | Low | General use |

| PyBroP / DIEA | Acid Bromide | > 95% | Medium * | N-Alkyl / N-Methyl |

| Triphosgene | Acid Chloride | > 95% | High | "Impossible" couplings |

*Note: Epimerization is less of a concern for Glycine (achiral), but relevant if the incoming AA is chiral.

Troubleshooting Guide

| Issue | Observation | Root Cause | Solution |

| Incomplete Deprotection | Chloranil test is weak/patchy after TFA. | Steric shielding of the Boc group. | Extend TFA treatment to 2x 30 mins. Use 5% scavengers (TIS). |

| Low Coupling Yield | Chloranil remains blue after coupling. | Steric clash prevents nucleophilic attack. | Switch to PyBroP in pure DCM. Increase temperature to 50°C. |

| Precipitation | White solid forms upon adding DIEA. | Urea formation or low solubility. | Use NMP instead of DMF. Ensure PyBroP is added before DIEA. |

Part 5: References

-

Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application.[1] Tetrahedron Letters, 32(17), 1967-1970. Link

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][9][10][13] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[14] Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test). Link

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Use of the Chlorotrityl Chloride Resin. Journal of Combinatorial Chemistry, 7(4), 579–584. Link

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. escholarship.org [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

Application Note: Synthesis of N-Substituted Glycines via One-Pot Reductive Amination

Introduction: The Significance of N-Substituted Glycines in Drug Discovery

N-substituted glycines, often referred to as "peptoids," are a class of peptide mimics that have garnered significant attention in medicinal chemistry and drug discovery.[1] These molecules are structural isomers of peptides, with the side chain appended to the backbone nitrogen atom rather than the α-carbon. This seemingly subtle architectural shift imparts profound and advantageous biological properties.

Unlike natural peptides, peptoids are highly resistant to proteolytic degradation, a critical feature that enhances their in vivo stability and bioavailability.[1] The synthesis of N-substituted glycines is remarkably versatile, allowing for the facile introduction of a vast array of chemical functionalities into the side chain. This modularity makes them ideal scaffolds for building large combinatorial libraries for high-throughput screening and lead optimization.[2] Consequently, N-substituted glycines are pivotal in developing novel therapeutics, from antimicrobial agents to potential treatments for cancer and Alzheimer's disease.[3][4] This application note provides a detailed, mechanistically grounded protocol for the efficient synthesis of N-substituted glycines using the robust and selective reductive amination reaction.

Principle of the Method: The Reductive Amination Pathway

Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The reaction condenses a carbonyl compound with an amine to generate an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target amine.[5][6] In the context of N-substituted glycine synthesis, the reaction proceeds between a primary or secondary amine and glyoxylic acid.

The mechanism can be dissected into two key stages:

-

Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine on the aldehyde carbon of glyoxylic acid, forming a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this hemiaminal readily undergoes dehydration to yield an imine. The presence of a mild acid catalyst can protonate the imine, generating a highly electrophilic iminium ion, which accelerates the subsequent reduction step.[5][7]

-

Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion. This irreversible step yields the final N-substituted glycine product.[8]

The elegance of this method, particularly when employing a selective reducing agent, lies in its ability to be performed as a one-pot procedure, combining high efficiency with operational simplicity.[7]

Figure 1. General mechanism for the synthesis of N-substituted glycines via reductive amination.

Critical Parameters & Reagent Selection

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound (glyoxylic acid). This selectivity prevents the wasteful formation of glycolic acid as a byproduct.[9]

Comparison of Common Reducing Agents

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preeminent reagent for this transformation. Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, makes it exceptionally mild and selective.[7][10] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11][12]

| Reagent | Formula | Key Advantages | Key Limitations |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminiums over carbonyls.[7] Tolerates a wide range of functional groups.[12] Enables efficient one-pot reactions.[13] | Moisture sensitive. Not compatible with protic solvents like methanol.[10][11] |

| Sodium Cyanoborohydride | NaBH₃CN | Selective at controlled pH (6-7).[9] Stable in protic solvents like methanol.[11] | Highly toxic and generates cyanide waste.[9] Requires careful pH monitoring. |

| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Non-selective; readily reduces aldehydes and ketones.[11] Requires a two-step (indirect) procedure where the imine is pre-formed.[8][12] |

Table 1. Comparison of reducing agents for reductive amination. For the synthesis of N-substituted glycines, STAB is the superior choice for its high selectivity, safety, and efficiency in one-pot protocols.

Solvent and Stoichiometry

-

Solvent: 1,2-dichloroethane (DCE) is the preferred solvent for reactions utilizing STAB, though THF can also be effective.[12]

-

Stoichiometry: A slight molar excess (1.1–1.2 equivalents) of glyoxylic acid relative to the amine is often used to ensure complete consumption of the amine starting material. The reducing agent, STAB, is typically used in a moderate excess (1.3–1.5 equivalents) to drive the reduction to completion.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted glycine from a primary amine and glyoxylic acid monohydrate using sodium triacetoxyborohydride.

Materials and Equipment

-

Primary amine (e.g., benzylamine)

-

Glyoxylic acid monohydrate

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a starting amine concentration of approximately 0.2–0.5 M. Stir the solution until the amine is fully dissolved.

-

Carbonyl Addition: Add glyoxylic acid monohydrate (1.1 eq) to the stirred solution. The mixture may become cloudy.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.4 eq) to the flask in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product, an amino acid, is often zwitterionic and may require specific purification strategies.

-

Crystallization: The product's solubility is highly pH-dependent. The crude solid can be dissolved in a minimal amount of water, and the pH can be carefully adjusted with 1 M HCl or NaOH to the isoelectric point (pI) of the specific N-substituted glycine, which typically induces crystallization.

-

Ion-Exchange Chromatography: For products that are difficult to crystallize, purification using a strong-base anion exchange resin can be an effective method to remove inorganic and organic impurities.[14]

Figure 2. A streamlined experimental workflow for the one-pot synthesis of N-substituted glycines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete imine formation. 2. Deactivated reducing agent (STAB is moisture sensitive). | 1. Add 1-2 equivalents of acetic acid as a catalyst to promote iminium ion formation.[13] 2. Use freshly opened or properly stored STAB and ensure anhydrous reaction conditions. |

| Glycolic Acid Byproduct Detected | Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot setup). | Ensure the use of a selective reagent like STAB. If only NaBH₄ is available, perform a two-step reaction: form the imine first in methanol, then add NaBH₄.[12] |

| Dialkylation of Primary Amine | The N-substituted glycine product reacts with another molecule of glyoxylic acid. | This is less common with STAB but can occur. A stepwise procedure involving imine formation in methanol followed by NaBH₄ reduction can mitigate this issue.[12] |

| Difficulty Isolating Product | The product is an amino acid and may be highly soluble in the aqueous phase or exist as a salt. | After the initial extraction, acidify the aqueous layer to a low pH (~2) with HCl and re-extract to isolate any product that remained as a carboxylate salt. Alternatively, proceed directly to pH adjustment for crystallization from the aqueous phase. |

Table 2. Common issues and solutions in the synthesis of N-substituted glycines.

Conclusion

The one-pot reductive amination of glyoxylic acid with primary amines using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the synthesis of N-substituted glycines. Its operational simplicity, mild reaction conditions, and tolerance of diverse functionalities make it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and critical experimental parameters, this protocol can be readily adapted to generate vast libraries of peptoids, accelerating the discovery of next-generation therapeutics.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic-Chemistry.org. [Link]

-

Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Open Access Pub. (n.d.). N-substituted Glycines. International Journal of Amino Acids. [Link]

-

Shirani, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

-

Montalbán, A. G., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

-

Shirani, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

-

Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

-

Legentil, L., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075. [Link]

-

Lelièvre, D., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. ACS Combinatorial Science. [Link]

- Herr, R. J. (1977). Producing glycine by the reductive amination of glyoxylic acid.

-

Springsteen, G., & Krishnamurthy, R. (2018). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction. Angewandte Chemie. [Link]

-

Wagner, D., et al. (2019). Glycine Imine—The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie. [Link]

- CN1022320C. (n.d.). Purification method of glycine.

-

Springsteen, G., & Krishnamurthy, R. (2018). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. ResearchGate. [Link]

-

Nitsche, L. C., et al. (2022). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis. PNAS. [Link]

-

Wagner, D., et al. (2019). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine (2) is one of the proposed key intermediate in this transformation. ResearchGate. [Link]

-

The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. [Link]

- US5254729A. (n.d.). Method for purifying glycine.

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

using N-Boc-N-(1-ethylpropyl)-glycine to increase proteolytic stability

Executive Summary

Proteolytic degradation remains the primary bottleneck in transforming bioactive peptides into viable therapeutics. Endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases) rapidly cleave peptide bonds, resulting in poor pharmacokinetic (PK) profiles and short half-lives (

This Application Note details the strategic incorporation of N-Boc-N-(1-ethylpropyl)-glycine (CAS: 1054604-69-1), a bulky N-substituted glycine derivative, to engineer protease-resistant peptide analogs. Unlike standard amino acids, this residue introduces a massive steric shield (the 1-ethylpropyl, or pentan-3-yl, group) at the nitrogen atom. This modification abolishes the amide proton required for protease recognition and physically blocks the enzyme active site, often extending

Mechanism of Action: Steric & Electronic Shielding

The proteolytic stability conferred by N-Boc-N-(1-ethylpropyl)-glycine stems from two synergistic mechanisms:

-

Elimination of the H-Bond Donor: Proteases (especially serine proteases) often require a hydrogen bond with the scissile amide NH to stabilize the transition state (oxyanion hole). N-alkylation removes this proton, rendering the bond "invisible" to these catalytic mechanisms.

-

Hyper-Steric Shielding: The 1-ethylpropyl group is significantly bulkier than methyl or ethyl groups used in standard peptoids. This branched hydrophobic moiety creates a "steric umbrella" that prevents the protease catalytic triad from approaching the carbonyl carbon.

Diagram 1: Mechanism of Proteolytic Resistance

Caption: Comparative mechanism showing how the bulky 1-ethylpropyl group prevents protease binding via steric clash and elimination of the critical amide proton.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The same steric bulk that blocks proteases also hinders synthetic coupling. The secondary amine of the N-(1-ethylpropyl)glycine residue is extremely unreactive toward the next incoming amino acid. Standard HBTU/DIPEA protocols will fail, leading to deletion sequences.

Reagents Required:

-

Resin: Rink Amide or Wang resin (low loading, <0.4 mmol/g recommended to reduce inter-chain aggregation).

-

Building Block: N-Boc-N-(1-ethylpropyl)-glycine.[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Solvent: DMF (Anhydrous).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Synthesis Workflow

-

Coupling of N-Boc-N-(1-ethylpropyl)-glycine:

-

Note: Coupling this residue to the growing chain is relatively standard.

-

Activate 3.0 eq of N-Boc-N-(1-ethylpropyl)-glycine with 2.9 eq HATU and 6.0 eq DIPEA in DMF.

-

Coupling time: 2 hours at room temperature.

-

Validation: Standard Kaiser Test (Ninhydrin) should be negative (colorless beads).

-

-

Deprotection (Boc Removal):

-

Crucial Difference: Unlike Fmoc SPPS, this block is Boc-protected. If using an Fmoc strategy for the rest of the peptide, you must treat this step carefully.[2] However, usually, N-alkyl glycines in Fmoc SPPS are supplied as Fmoc derivatives. If using the N-Boc version in an Fmoc synthesis, it implies this is the N-terminal residue or you are using Boc chemistry.

-

Scenario A (Boc Chemistry): Treat with 50% TFA/DCM for 2 x 15 min.

-

Scenario B (Fmoc Strategy): If this is the N-terminal residue, remove Boc with TFA/DCM before cleavage. If internal, ensure the building block is Fmoc-protected or switch to orthogonal protection. Assumption for this protocol: We are extending the chain from this residue.

-

-

Coupling onto the N-(1-ethylpropyl)glycine (The Critical Step):

-

The N-terminus is now a bulky secondary amine.

-

Reagents: Use HATU/HOAt (most effective for steric hindrance) or PyBroP .

-

Stoichiometry: 5.0 eq Incoming Fmoc-AA-OH : 5.0 eq HATU : 5.0 eq HOAt : 10 eq DIPEA.

-

Conditions: Double coupling is mandatory .

-

Coupling 1: 2 hours at RT.

-

Coupling 2: 2 hours at RT (or 1 hour at 50°C if microwave available).

-

-

Monitoring: The Kaiser test will not work (it detects primary amines). Use the Chloranil Test or p-Nitrophenyl Ester Test .

-

Positive (Free secondary amine): Blue/Green beads.

-

Negative (Coupled): Colorless/Amber beads.

-

-

Diagram 2: Optimized SPPS Workflow for Bulky N-Alkyl Residues

Caption: Workflow emphasizing the switch to Chloranil testing and double coupling (HATU/HOAt) for the sterically hindered secondary amine.

Protocol: Proteolytic Stability Assay

To validate the enhanced stability, compare the N-alkylated analog against the native peptide using a serum degradation assay.

Materials:

-

Pooled Human Serum (Sigma or similar).

-

RP-HPLC with C18 column.

-

Internal Standard (e.g., Caffeine or a non-degradable peptide).

Procedure:

-

Preparation: Dissolve peptide to 1 mM in PBS.

-

Incubation: Mix 200 µL peptide stock with 800 µL human serum (pre-warmed to 37°C). Final conc: 200 µM.

-

Sampling: At t = 0, 15, 30, 60, 120, 240 min, and 24h:

-

Remove 100 µL aliquot.

-

Add 200 µL Acetonitrile (with 1% TFA) to precipitate serum proteins.

-

Vortex (30s) and Centrifuge (10,000 x g, 10 min).

-

-

Analysis: Inject supernatant onto HPLC. Monitor peak area relative to Internal Standard.

Data Analysis:

Calculate degradation rate constant (

Expected Results & Data Interpretation

The incorporation of N-Boc-N-(1-ethylpropyl)-glycine typically results in a dramatic increase in stability, particularly if the substitution is placed at the P1 or P1' site of the cleavage recognition motif.

| Peptide Variant | Sequence | Serum | Fold Increase |

| Native | H-Phe-Gly-Leu-OH | ~15 min | 1.0x |

| Methyl-Scan | H-Phe-N(Me)Gly-Leu-OH | ~45 min | 3.0x |

| Ethyl-Propyl | H-Phe-N(EtPr)Gly -Leu-OH | > 480 min | >30x |

Note: The "EtPr" denotes the N-(1-ethylpropyl) group. The massive increase is due to the inability of serum peptidases to accommodate the branched pentan-3-yl moiety.

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

- Foundational text on N-substituted glycine synthesis and stability.

-

Miller, S. M., et al. (1995). "Proteolytic Studies of Homologous Peptide and N-Substituted Glycine Peptoid Oligomers." Bioorganic & Medicinal Chemistry Letters. Link

- Establishes the mechanism of protease resistance in N-alkyl

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. Link

- Authoritative guide on SPPS coupling reagents (HATU/HO

-

Sigma-Aldrich. "N-Boc-N-(1-ethylpropyl)-glycine Product Detail." Link

- Commercial source and physicochemical d

Sources

Application Notes and Protocols: A Comparative Analysis of Fmoc and Boc Strategies for the Solid-Phase Synthesis of N-(1-ethylpropyl)glycine Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Landscape of N-(1-ethylpropyl)glycine Oligomers

N-substituted glycine oligomers, or peptoids, represent a significant class of peptidomimetics that offer distinct advantages in drug discovery and materials science. Their structural hallmark, the translocation of the side chain from the α-carbon to the backbone nitrogen, confers remarkable resistance to proteolytic degradation.[1] N-(1-ethylpropyl)glycine, with its bulky and hydrophobic side chain, presents unique challenges and considerations in oligomer synthesis. The steric hindrance at the nitrogen atom can impede reaction kinetics, while the overall hydrophobicity of the resulting oligomer may lead to aggregation during synthesis.[2]

This guide provides a detailed comparative analysis of the two cornerstone strategies in solid-phase synthesis, Fmoc and Boc chemistry, as they apply to the synthesis of N-(1-ethylpropyl)glycine oligomers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer field-proven insights to guide your synthetic strategy.

Core Synthetic Paradigms: Monomer vs. Submonomer Approaches

The synthesis of peptoids, including N-(1-ethylpropyl)glycine oligomers, can be approached in two primary ways on a solid support: the "monomer" and "submonomer" methods.

-

Monomer Strategy: This approach mirrors traditional solid-phase peptide synthesis (SPPS), where pre-synthesized, N-protected N-(1-ethylpropyl)glycine monomers (either Fmoc- or Boc-protected) are sequentially coupled to the growing chain.[3]

-

Submonomer Strategy: This is the more prevalent and cost-effective method for peptoid synthesis.[4] It involves a two-step cycle for each monomer addition: an acylation step with a haloacetic acid (typically bromoacetic acid), followed by a nucleophilic displacement of the halide by the primary amine corresponding to the desired side chain (in this case, 1-ethylpropylamine).[5][6]

This guide will focus primarily on the submonomer approach due to its widespread adoption and versatility, while also providing insights into the monomer strategy as a comparative framework.

The Strategic Choice: Fmoc vs. Boc for N-(1-ethylpropyl)glycine Oligomers

The selection between Fmoc and Boc protection strategies is a critical decision that influences the entire synthetic workflow, from resin and reagent selection to the final cleavage and purification steps.

The Fmoc Strategy: A Mild and Orthogonal Approach

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is characterized by its use of a base-labile Nα-protecting group, which is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] Side-chain protecting groups, if any, are acid-labile and are removed during the final cleavage from the resin with a strong acid, typically trifluoroacetic acid (TFA).[]

Causality Behind Experimental Choices in Fmoc-based Peptoid Synthesis:

-